3-(2-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate
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Overview
Description
This compound is a derivative of chromen, also known as isochromene, which is a heterocyclic compound with a fused benzene and pyran ring. This structure is a common motif in many natural products and pharmaceuticals. The compound also contains a methoxyphenoxy group and a trifluoromethyl group, which can greatly influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a chromen ring system with a carbamate group attached to the 7-position. It also has a methoxy group on the 2-position of the phenoxy group and a trifluoromethyl group on the 4-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group. The carbamate group could potentially undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be strongly electron-withdrawing and could influence the compound’s reactivity and stability .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Aromatic Carbamates Derivatives : A study by Velikorodov et al. (2014) outlines the synthesis of chromene derivatives through condensation processes involving methyl N-(3-hydroxyphenyl)carbamate, ethyl trifluoromethylacetoacetate, and 2-methoxyethyl acetoacetate. This research demonstrates the potential for creating compounds with varying structures and functionalities, which could be applicable in developing new materials or pharmaceuticals Velikorodov et al., 2014.
Antibacterial Activity : Behrami and Dobroshi (2019) reported on the synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one. Their work illustrates the potential of such compounds in medicinal chemistry, particularly in designing new antibacterial agents Behrami & Dobroshi, 2019.
Advanced Material Synthesis
Polymeric Supports for Organic Bases : Alonzi et al. (2014) investigated polystyrene-supported catalysts for Michael additions, highlighting the synthesis of Warfarin analogues. This research underscores the role of chromene derivatives in facilitating organic reactions, potentially useful in pharmaceutical manufacturing and material science Alonzi et al., 2014.
Photochromic Materials and Natural Product Synthesis : Rawat, Prutyanov, and Wulff (2006) explored the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, critical in photochromic materials and biologically active natural products. This research highlights the versatility of chromene derivatives in synthetic organic chemistry, with implications for developing advanced materials and pharmaceuticals Rawat, Prutyanov, & Wulff, 2006.
Catalytic Applications
- Cyclohexene Oxidation : Saka et al. (2013) synthesized new Co(II) and Fe(II) phthalocyanines, derived from chromene compounds, and evaluated their catalytic activity in cyclohexene oxidation. This application demonstrates the potential of chromene-based compounds in catalysis, offering environmentally friendly alternatives for industrial chemical processes Saka et al., 2013.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO6/c1-4-26(5-2)21(28)30-13-10-11-14-17(12-13)32-20(22(23,24)25)19(18(14)27)31-16-9-7-6-8-15(16)29-3/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGDJGFHHWBBSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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